2-Chloro-5-(2-fluorophenyl)phenol, 95%
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Description
2-Chloro-5-(2-fluorophenyl)phenol is a chemical compound with the molecular formula C12H8ClFO. It is a derivative of phenol, which is an aromatic compound commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2-fluorophenyl)phenol consists of a phenol group (an aromatic ring with a hydroxyl group) with chlorine and fluorine substituents .Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It has been suggested that similar compounds may exert their effects through interactions with cellular receptors . For instance, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of similar compounds to their hydroxylamine derivatives .
Biochemical Pathways
It is known that similar compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-5-(2-fluorophenyl)phenol is currently unavailable. The compound’s solubility in water and most common organic solvents suggests that it may have good bioavailability.
Result of Action
It has been suggested that similar compounds can have diverse biological activities , indicating that this compound may also have a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-(2-fluorophenyl)phenol. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility in water and most common organic solvents suggests that its action and efficacy may be influenced by the solvent environment.
properties
IUPAC Name |
2-chloro-5-(2-fluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-6-5-8(7-12(10)15)9-3-1-2-4-11(9)14/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWCWZWOLQUYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673444 |
Source
|
Record name | 4-Chloro-2'-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluorophenyl)phenol | |
CAS RN |
1214379-85-7 |
Source
|
Record name | 4-Chloro-2'-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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